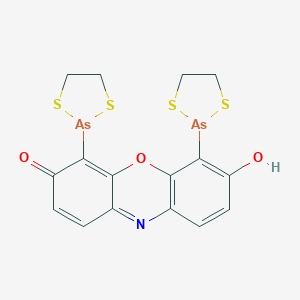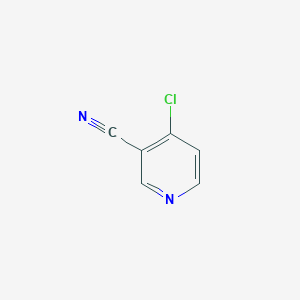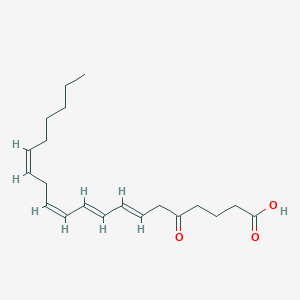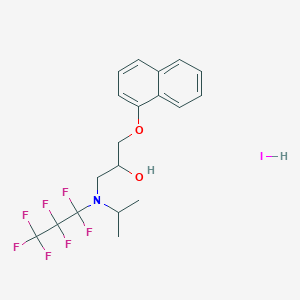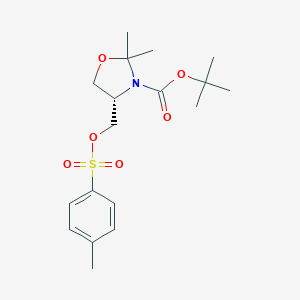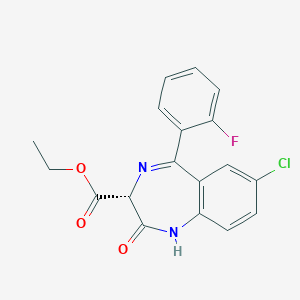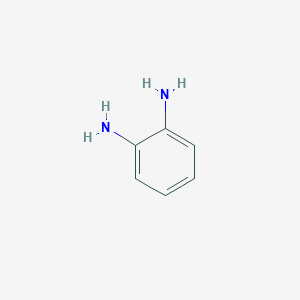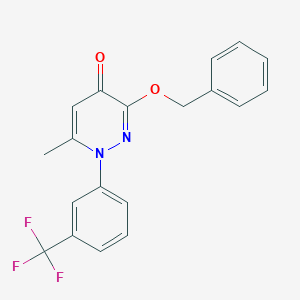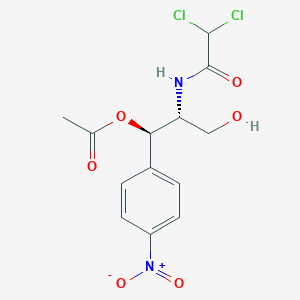
Chloramphenicol 1-acetate
描述
Chloramphenicol 1-acetate is a derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from cultures of Streptomyces venezuelae. This compound is synthesized to enhance the properties of chloramphenicol, particularly its stability and solubility. It retains the antibiotic activity of chloramphenicol but with modified pharmacokinetic properties.
作用机制
Target of Action
Chloramphenicol 1-acetate, an inactive derivative of chloramphenicol, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
This compound is synthesized in bacteria such as E. coli and S. aureus through the action of the inducible enzyme chloramphenicol acetyltransferase . This enzyme utilizes acetyl coenzyme A (acetyl-CoA) to acetylate the hydroxyl group of chloramphenicol, rendering it inactive . The acetylated form of chloramphenicol is unable to bind to its ribosomal target, thereby inhibiting protein synthesis .
Biochemical Pathways
The initial biotransformation steps of chloramphenicol involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . Among these, the isomerization is a newly discovered biotransformation pathway of chloramphenicol . A novel glucose-methanol-choline oxidoreductase has been identified as responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp .
Pharmacokinetics
The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable . Incomplete bioavailability is the result of renal excretion of unchanged chloramphenicol succinate prior to it being hydrolyzed to active chloramphenicol . Plasma protein binding of chloramphenicol is approximately 60% in healthy adults . The drug is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta .
Result of Action
The acetylation of chloramphenicol by chloramphenicol acetyltransferase results in an altered form of the antibiotic that is unable to bind to its ribosomal target . This prevents the antibiotic from inhibiting protein synthesis, thereby allowing the bacteria to continue growing .
Action Environment
Chloramphenicol is prone to be released into environments, thus resulting in the disturbance of ecosystem stability as well as the emergence of antibiotic resistance genes . Microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . This study provides desirable strain and enzyme resources for enhanced bioremediation of chloramphenicol-contaminated hotspot sites such as pharmaceutical wastewater and livestock and poultry wastewater .
生化分析
Biochemical Properties
The initial biotransformation steps of Chloramphenicol 1-acetate involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. has been identified .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely dependent on its interactions with key enzymes and proteins. It influences cell function by interacting with these biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and their impact on the molecular level is an active area of research.
Temporal Effects in Laboratory Settings
It is known that the compound undergoes various biotransformation processes, which could potentially influence its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various transporters or binding proteins . These interactions could also affect its localization or accumulation.
Subcellular Localization
It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Chloramphenicol 1-acetate is synthesized through the acetylation of chloramphenicol. The process involves the reaction of chloramphenicol with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where chloramphenicol is reacted with acetic anhydride under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The nitro group in this compound can be reduced to an amine group under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chloramphenicol 1-acetate has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and the stability of acetylated antibiotics.
Biology: Employed in studies of bacterial resistance mechanisms, particularly those involving acetylation.
Medicine: Investigated for its potential use in treating bacterial infections, especially in cases where resistance to other antibiotics is observed.
Industry: Used in the development of new antibiotic formulations and as a reference standard in quality control processes.
相似化合物的比较
Chloramphenicol: The parent compound, widely used as an antibiotic.
Thiamphenicol: A derivative with similar antibacterial activity but less toxicity.
Florfenicol: Another derivative with improved activity against certain bacterial strains and reduced risk of resistance.
Uniqueness: Chloramphenicol 1-acetate is unique in its enhanced stability and solubility compared to chloramphenicol. This makes it a valuable compound for research and potential therapeutic applications, particularly in cases where improved pharmacokinetic properties are desired.
属性
IUPAC Name |
[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O6/c1-7(19)23-11(10(6-18)16-13(20)12(14)15)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,18H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYAPUCXWINQDH-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945897 | |
| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23214-93-9 | |
| Record name | N-[(1R,2R)-2-(Acetyloxy)-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(Acetyloxy)-3-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Streptomyces griseus spores can inactivate Chloramphenicol by transforming it into various acetylated forms. What is the significance of Chloramphenicol 1-acetate in this process?
A1: The research highlights that Streptomyces griseus spores can indeed inactivate Chloramphenicol through biotransformation. This process leads to the formation of several acetylated derivatives, including this compound, alongside other derivatives like Chloramphenicol-3-acetate, Chloramphenicol-3-propionate, Chloramphenicol-O-isobutyrate, Chloramphenicol-3-butyrate, and Chloramphenicol-3-isovalerate []. The study demonstrates that these transformations, particularly acetylation at the 1 and 3 positions of Chloramphenicol, are key mechanisms by which the bacterium reduces the antibiotic's activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)
